{4-[(Difluoromethyl)sulfanyl]phenyl}methanol {4-[(Difluoromethyl)sulfanyl]phenyl}methanol
Brand Name: Vulcanchem
CAS No.: 1114822-77-3
VCID: VC2791140
InChI: InChI=1S/C8H8F2OS/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
SMILES: C1=CC(=CC=C1CO)SC(F)F
Molecular Formula: C8H8F2OS
Molecular Weight: 190.21 g/mol

{4-[(Difluoromethyl)sulfanyl]phenyl}methanol

CAS No.: 1114822-77-3

Cat. No.: VC2791140

Molecular Formula: C8H8F2OS

Molecular Weight: 190.21 g/mol

* For research use only. Not for human or veterinary use.

{4-[(Difluoromethyl)sulfanyl]phenyl}methanol - 1114822-77-3

Specification

CAS No. 1114822-77-3
Molecular Formula C8H8F2OS
Molecular Weight 190.21 g/mol
IUPAC Name [4-(difluoromethylsulfanyl)phenyl]methanol
Standard InChI InChI=1S/C8H8F2OS/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
Standard InChI Key YKCIPFKQNNCPGG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)SC(F)F
Canonical SMILES C1=CC(=CC=C1CO)SC(F)F

Introduction

Chemical Structure and Properties

{4-[(Difluoromethyl)sulfanyl]phenyl}methanol consists of a phenyl ring substituted with a difluoromethylsulfanyl group (-SCF2H) at the para position and a hydroxymethyl group (-CH2OH). The difluoromethylsulfanyl moiety contributes to the compound's unique chemical behavior due to the electronegative fluorine atoms, while the hydroxymethyl group provides opportunities for further functionalization.

Structural Characteristics

The compound features a difluoromethylsulfanyl group where the sulfur atom bridges the phenyl ring and the difluoromethyl group. This arrangement creates a distinctive electronic environment that influences the compound's reactivity and physical properties. The presence of fluorine atoms imparts specific characteristics including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Physical Properties

The physical properties of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol are summarized in the following table:

PropertyValue
Molecular FormulaC8H8F2OS
Molecular Weight190.21 g/mol
Physical StateCrystalline solid
Melting Point65-68°C (estimated)
SolubilitySoluble in organic solvents like methanol, ethanol, and dichloromethane; limited solubility in water
Log PApproximately 2.3 (estimated)
pKa~15 for the hydroxyl group (estimated)

Spectroscopic Characteristics

The compound exhibits distinctive spectroscopic features that aid in its identification and characterization. The difluoromethyl group typically displays a characteristic triplet in 1H NMR with significant coupling to the fluorine atoms, while the fluorine atoms show a doublet pattern in 19F NMR due to coupling with the hydrogen atom. The hydroxymethyl group appears as a singlet or doublet depending on experimental conditions, potentially showing coupling with the hydroxyl proton.

Reactivity and Chemical Behavior

The chemical behavior of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol is influenced by both the difluoromethylsulfanyl and hydroxymethyl functional groups, leading to a diverse range of potential transformations.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group can undergo typical alcohol reactions:

  • Oxidation to form the corresponding aldehyde or carboxylic acid

  • Esterification with carboxylic acids or acid chlorides

  • Etherification via Williamson ether synthesis

  • Conversion to leaving groups (mesylate, tosylate) for nucleophilic substitution

These transformations make {4-[(Difluoromethyl)sulfanyl]phenyl}methanol a valuable building block for more complex structures.

Stability of the Difluoromethylsulfanyl Group

  • Strong oxidizing conditions might oxidize the sulfur atom to sulfoxide or sulfone

  • Strong reducing conditions could potentially cleave the C-S bond

  • Strong nucleophiles might displace the sulfanyl group, particularly if activated

Electrochemical Properties

The compound may display interesting electrochemical properties due to the electron-withdrawing nature of the difluoromethylsulfanyl group, potentially influencing redox behavior when subjected to electrochemical analysis.

Applications in Synthetic Chemistry

{4-[(Difluoromethyl)sulfanyl]phenyl}methanol serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

Building Block for Pharmaceutical Compounds

The unique structural features of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol make it potentially useful in medicinal chemistry. The difluoromethylsulfanyl group can enhance metabolic stability and lipophilicity, while the hydroxymethyl group provides a handle for further functionalization. These properties are valuable in drug design, where modulation of pharmacokinetic properties is often crucial.

Material Science Applications

In material science, fluorinated compounds often display unique properties including thermal stability, hydrophobicity, and resistance to chemical degradation. {4-[(Difluoromethyl)sulfanyl]phenyl}methanol could potentially serve as a precursor for materials with specialized surface properties or as components in liquid crystals or polymeric materials.

Utilization in Cross-Coupling Reactions

The aromatic nature of the compound makes it suitable for various cross-coupling reactions. The hydroxymethyl group could be derivatized to form organometallic reagents for Suzuki, Negishi, or Kumada coupling reactions, expanding the synthetic utility of the compound.

Structure-Activity Relationships

The unique structural features of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol contribute to its potential biological activities and physicochemical properties.

Effect of the Difluoromethylsulfanyl Group

The difluoromethylsulfanyl group provides a unique electronic and steric environment that influences molecular interactions. The presence of fluorine atoms increases the lipophilicity and metabolic stability of the compound, which are important considerations in drug design. Additionally, the difluoromethyl group can act as a hydrogen bond donor due to the acidic nature of its hydrogen atom, potentially enhancing binding to biological targets.

Comparison with Related Compounds

Table 2: Comparison of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol with Structurally Related Compounds

CompoundStructural DifferenceEffect on Properties
4-(Methylsulfanyl)phenyl]methanol-SCH3 instead of -SCF2HLower lipophilicity, different metabolic profile
4-[(Trifluoromethyl)sulfanyl]phenyl]methanol-SCF3 instead of -SCF2HHigher lipophilicity, no H-bond donor capability
4-[(Difluoromethyl)phenyl]methanolDirect C-CF2H instead of S-CF2HDifferent electronic properties, altered reactivity
4-[(Difluoromethyl)sulfanyl]benzaldehyde-CHO instead of -CH2OHDifferent reactivity, oxidation state

This comparative analysis illustrates how subtle structural modifications can significantly impact the chemical and potentially biological properties of these compounds.

Analytical Methods for Characterization

Accurate characterization of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol is essential for confirming its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:

  • 1H NMR: Expected signals include the difluoromethyl proton (typically around 6.5-7.0 ppm as a triplet with large coupling constants of approximately 50-55 Hz due to coupling with fluorine atoms), aromatic protons (7.0-7.6 ppm), methylene protons (approximately 4.5-4.7 ppm), and the hydroxyl proton (variable position depending on concentration and solvent).

  • 19F NMR: The fluorine atoms in the difluoromethyl group typically appear as a doublet around -90 to -95 ppm (coupling with the hydrogen).

  • 13C NMR: The difluoromethyl carbon appears as a triplet due to coupling with the two fluorine atoms, typically at around 120-125 ppm.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol. Characteristic fragments might include loss of the hydroxymethyl group or fragmentation of the difluoromethylsulfanyl moiety.

Infrared Spectroscopy

IR spectroscopy can identify key functional groups including:

  • O-H stretching (broad band around 3200-3400 cm-1)

  • C-F stretching (1000-1100 cm-1)

  • C-S stretching (700-800 cm-1)

  • Aromatic C-H stretching (3000-3100 cm-1)

Future Research Directions

Synthetic Methodology Development

Further research could focus on developing more efficient and scalable methods for synthesizing {4-[(Difluoromethyl)sulfanyl]phenyl}methanol. Potential approaches include:

  • Catalytic methods for introducing the difluoromethylsulfanyl group

  • Green chemistry approaches to reduce environmental impact

  • One-pot synthetic strategies to improve efficiency

Exploration of Applications

The unique structural features of {4-[(Difluoromethyl)sulfanyl]phenyl}methanol suggest potential applications that warrant investigation:

  • As building blocks in medicinal chemistry

  • In materials science for developing fluorinated polymers or liquid crystals

  • As probes for studying biological systems

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing {4-[(Difluoromethyl)sulfanyl]phenyl}methanol with structurally related compounds could provide valuable insights into the influence of the difluoromethylsulfanyl group on biological activity and physicochemical properties.

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